molecular formula C13H19BFNO2 B2426191 2-Aminomethyl-4-fluorophenylboronic acid, pinacol ester CAS No. 2096329-84-7

2-Aminomethyl-4-fluorophenylboronic acid, pinacol ester

Cat. No. B2426191
CAS RN: 2096329-84-7
M. Wt: 251.11
InChI Key: SNXZTLFBOPVDKD-UHFFFAOYSA-N
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Description

2-Aminomethyl-4-fluorophenylboronic acid, pinacol ester, also known as a boronate ester, is generally used in metal-catalyzed C-C bond formation reactions like the Suzuki–Miyaura reaction .


Synthesis Analysis

The synthesis of this compound involves several steps. The compound is often used as a starting material in the synthesis of development compounds . The synthesis process involves the use of pinacolboronate esters, which are widely used in the Suzuki coupling reaction to connect organic building blocks for the total synthesis of complex molecules .


Molecular Structure Analysis

The molecular formula of this compound is C13H19BFNO2 . The InChI code is 1S/C13H19BFNO2/c1-12(2)13(3,4)18-14(17-12)11-6-5-10(15)7-9(11)8-16/h5-7H,8,16H2,1-4H3 .


Chemical Reactions Analysis

The compound is known to participate in the Suzuki–Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed cross-coupling reaction, used to synthesize organic compounds by coupling boronic acids with organic halides .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 251.11 . It is typically stored in a freezer to maintain its stability .

Scientific Research Applications

Fluorescent Sensors

  • Sensitive Fluorescent Sensors for Water : Anthracene-(aminomethyl)phenylboronic acid pinacol ester (AminoMePhenylBPin) has been developed for highly sensitive detection of trace amounts of water in various solvents. This compound acts as a PET (photo-induced electron transfer)-type fluorescent sensor, exhibiting a significant increase in fluorescence upon the addition of water, making it a promising material for water detection in various applications (Miho et al., 2021).

  • Polymer Films with Fluorescent Sensors : Polymer films doped with anthracene-(aminomethyl)phenylboronic acid pinacol ester (AminoMePhenylBPin) have been created for visualizing and detecting moisture and water droplets. These films show reversible fluorescence properties in dry-wet processes and are useful for sensing water in various environments (Fumoto et al., 2021).

Chemical Synthesis

  • Borylation of Polyfluoroarenes : A study reported the nickel-catalyzed transformation of fluoroarenes into arylboronic acid pinacol esters via C-F bond activation. This process is essential for the synthesis of various compounds in organic chemistry (Zhou et al., 2016).

  • Synthesis of Alkene-1,1-Diboronic Esters : The synthesis of alkene-1,1-diboronic esters from the condensation of triborylmethide anions with ketones or aldehydes has been explored. These esters are valuable synthetic intermediates in organic chemistry (Matteson & Tripathy, 1974).

Polymer Chemistry

  • H2O2-Cleavable Poly(ester-amide)s Synthesis : The synthesis of H2O2-cleavable poly(ester-amide)s via Passerini multicomponent polymerization using 4-formylbenzeneboronic acid pinacol ester has been achieved. These polymers are potential candidates for H2O2-responsive delivery vehicles (Cui et al., 2017).

  • Synthesis of Poly(ε-caprolactone)-b-poly(ethylene oxide) Block Copolymer Micelles : These micelles, using phenylboronic ester as a linkage, respond to glucose and lactic acid, indicating potential applications in drug delivery systems (Vrbata & Uchman, 2018).

Analytical Methods

  • Analysis of Pinacolboronate Esters : Strategies for analyzing highly reactive pinacolboronate esters, widely used in Suzuki coupling reactions, have been developed. This includes overcoming challenges in stability and solubility for purity analysis (Zhong et al., 2012).

Mechanism of Action

Target of Action

Boronic acids and their esters are generally known to interact with various biological targets, including enzymes and receptors, depending on their specific structures .

Mode of Action

Boronic acids and their esters are often used in suzuki-miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process, which is widely applied in organic synthesis . The compound may interact with its targets through this mechanism, leading to changes in the targets’ structure or function.

Biochemical Pathways

The suzuki-miyaura cross-coupling reactions in which boronic acids and their esters participate can lead to the formation of biologically active compounds . These compounds can then interact with various biochemical pathways, leading to downstream effects.

Pharmacokinetics

It’s important to note that the stability of boronic acids and their esters in water is marginal, and their rate of hydrolysis is considerably accelerated at physiological ph . This could potentially impact the bioavailability of the compound.

Result of Action

The products of suzuki-miyaura cross-coupling reactions can have various biological activities, depending on their specific structures .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the pH of the environment can significantly affect the rate of hydrolysis of boronic acids and their esters . Therefore, the physiological environment in which the compound acts can influence its stability and efficacy.

Safety and Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin corrosion or irritation, serious eye damage or eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being the target organ . It is recommended to wear personal protective equipment, ensure adequate ventilation, and avoid getting the compound in eyes, on skin, or on clothing .

Biochemical Analysis

Biochemical Properties

The 2-Aminomethyl-4-fluorophenylboronic acid, pinacol ester has been reported to have antibacterial and antiviral activities. It has also been shown to inhibit the growth of cancer cells in vitro

Cellular Effects

It has been reported to inhibit the growth of cancer cells in vitro, suggesting that it may influence cell function and potentially impact cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is known that boronic esters, such as pinacol boronic esters, can be converted to a mixture of organotrifluoroborate and pinacol . This process may involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

properties

IUPAC Name

[5-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19BFNO2/c1-12(2)13(3,4)18-14(17-12)11-6-5-10(15)7-9(11)8-16/h5-7H,8,16H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNXZTLFBOPVDKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)F)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19BFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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